molecular formula C9H7ClN2 B1664163 4-(4-Chlorophenyl)-1H-imidazole CAS No. 35512-29-9

4-(4-Chlorophenyl)-1H-imidazole

Cat. No. B1664163
CAS RN: 35512-29-9
M. Wt: 178.62 g/mol
InChI Key: DVKIFCXVRCGAEE-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Corrosion Inhibition

4-(4-Chlorophenyl)-1H-imidazole derivatives have been studied for their potential as corrosion inhibitors. Ouakki et al. (2019) explored the adsorption and corrosion inhibition properties of these compounds, finding them to be effective in inhibiting corrosion in mild steel in acidic environments (Ouakki et al., 2019).

Antifungal Properties

This compound has been identified for its antifungal properties, particularly against Candida albicans infections. Walker et al. (1978) described the preparation and effectiveness of a derivative of 4-(4-Chlorophenyl)-1H-imidazole in combating fungal infections (Walker et al., 1978).

Structural and Spectroscopic Analysis

Several studies have focused on the structural and spectroscopic characteristics of 4-(4-Chlorophenyl)-1H-imidazole. For example, Erdoğdu et al. (2012) conducted FT-IR, FT-Raman, and FT-NMR spectral analysis, providing detailed insights into the molecular structure of this compound (Erdoğdu et al., 2012).

Crystallography and Molecular Structure

The crystallization and molecular structure of various derivatives have been extensively studied. Kapoor et al. (2011) reported on the crystal structure of a derivative, revealing detailed molecular conformation and bonding characteristics (Kapoor et al., 2011).

Potential in Chemotherapy

Some derivatives of 4-(4-Chlorophenyl)-1H-imidazole have been explored for their potential as chemotherapy agents. Venet et al. (2003) detailed the discovery and development of a farnesyl protein transferase inhibitor derived from this compound, highlighting its potential in cancer treatment (Venet et al., 2003).

Anti-Candida Agent Analysis

Jayasheela et al. (2018) characterized a derivative as an anti-Candida agent using various spectroscopic techniques. This study further underscores the antifungal potential of these compounds (Jayasheela et al., 2018).

Antibacterial Agent Exploration

Research by Antolini et al. (1999) delved into the antibacterial properties of imidazole derivatives, including 4-(4-Chlorophenyl)-1H-imidazole, against resistant bacterial strains such as MRSA (Antolini et al., 1999).

Safety And Hazards

This would involve assessing the compound’s toxicity, potential for causing irritation or allergic reactions, and environmental impact.


Future Directions

This would involve identifying areas for further research, such as potential applications of the compound, ways to improve its synthesis, or strategies for modifying its structure to enhance its properties or reduce its side effects.


For a specific compound like “4-(4-Chlorophenyl)-1H-imidazole”, you would need to consult the scientific literature or databases for information on these topics. If the compound is not well-studied, it may be necessary to conduct experimental research to obtain this information. Please note that handling and experimenting with chemicals should always be done by trained professionals in a controlled environment following safety protocols.


I hope this general outline is helpful. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

5-(4-chlorophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKIFCXVRCGAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332284
Record name 4-(4-Chlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1H-imidazole

CAS RN

35512-29-9
Record name 4-(4-Chlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Y Erdogdu, MT Güllüoǧlu, S Yurdakul, Ö Dereli - Optics and Spectroscopy, 2012 - Springer
The FT-IR, FT-Raman and FT-NMR spectra of the compound 4-(4-Chlorophenyl)-1H-imidazole (4-ClPI) was recorded and analyzed. Density functional method has been used to …
Number of citations: 13 link.springer.com
K Albertshofer, NS Mani - The Journal of Organic Chemistry, 2016 - ACS Publications
We report the regioselective and direct functionalization of rationally designed imidazole derivatives through electrophilic fluorination with N-fluorobenzenesulfonimide enabled via in …
Number of citations: 17 pubs.acs.org
S Espejo Jurado - 2019 - repositori.uji.es
Nowadays, cancer is one of the main health problems in our society. In organic chemistry, heterocyclic compounds bearing nitrogen atoms are very important for their pharmaceutical …
Number of citations: 0 repositori.uji.es
NR Elejalde-Cadena, M García-Olave, D Figueroa… - Molecules, 2022 - mdpi.com
A pseudo-three-component synthesis of N-aroylmethylimidazoles 3 with three new C–N bonds formed regioselectively under microwave conditions was developed. Products were …
Number of citations: 3 www.mdpi.com
T Rekha, U Nagarjuna, A Padmaja… - Chemistry & …, 2019 - Wiley Online Library
Benzylidenehydrazinyl imidazoles (3) are prepared from 2‐hydrazinyl imidazoles (2) on treatment with hydrazine. The imine functionality in 3 is utilized to develop 5′‐aryl‐N‐(4‐aryl‐…
Number of citations: 8 onlinelibrary.wiley.com
D Basudhar, Y Madrona, S Kandel, JN Lampe… - Journal of Biological …, 2015 - ASBMB
Defining the conformational states of cytochrome P450 active sites is critical for the design of agents that minimize drug-drug interactions, the development of isoform-specific P450 …
Number of citations: 31 www.jbc.org
B Pooi, J Lee, K Choi, H Hirao… - The Journal of Organic …, 2014 - ACS Publications
A straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles is reported. 1,4-Diaryl-1H-imidazoles have been difficult to access in ambient conditions, but our method …
Number of citations: 68 pubs.acs.org
K Singh, V Verma, K Yadav, V Sreekanth… - European journal of …, 2014 - Elsevier
In search of new selective anti-cancer agents, a series of sixteen novel 2-aminoimidazole–quinoline hybrid compounds (5a–5p) have been designed and synthesized regioselectively. …
Number of citations: 31 www.sciencedirect.com
U Nagarjuna, GD Reddy, A Padmaja… - Journal of Molecular …, 2019 - Elsevier
A new class of benzazolyl azolyl urea derivatives were prepared by the reaction of methyl benzazoyl carbamates with azolyl amines in the presence of mild base potassium tert-butoxide…
Number of citations: 8 www.sciencedirect.com
SK Guchhait, N Hura, AP Shah - The Journal of Organic …, 2017 - ACS Publications
A step-economical access to polysubstituted aminoimidazoles has been accomplished via alkene vicinal C–N bonds formation of 2-bromo-2-alkenones with guanidine avoiding its NH-…
Number of citations: 17 pubs.acs.org

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